Crassifoline methine
Description
Contextualization of Isoquinoline (B145761) Alkaloids in Chemical Biology Research
Isoquinoline alkaloids are a large and prominent class of naturally occurring nitrogen-containing compounds. acs.orgresearchgate.net They are found in numerous plant families and are known for their wide range of physiological effects. researchgate.net This class of compounds is characterized by a core structure of isoquinoline, a bicyclic aromatic heterocycle. The structural diversity within this family is immense, arising from various biosynthetic pathways and chemical modifications.
In chemical biology research, isoquinoline alkaloids are of significant interest due to their potent and varied biological activities. researchgate.net Many have been developed into important pharmaceuticals. For instance, morphine and codeine are well-known analgesics, while berberine (B55584) exhibits antimicrobial and anti-inflammatory properties. researchgate.net The rigid structures of these molecules often allow for specific interactions with biological targets, making them valuable tools for probing cellular processes and potential leads for drug discovery.
Historical Perspective of Crassifoline Methine Discovery and Initial Characterization
This compound was first isolated in 1990 from the plant Corydalis claviculata, a species known to be a rich source of isoquinoline alkaloids. In a comprehensive analysis of the plant's alkaloidal content, researchers identified thirty-one distinct isoquinoline alkaloids, six of which were new to science at the time.
Among these novel compounds was this compound, which was characterized as an aminoethylstilbene isoquinoline alkaloid. Its structure was elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), which is a standard technique for determining the structure of organic molecules.
Significance of this compound as a Research Target in Natural Product Chemistry
Despite its unique structural classification as an aminoethylstilbene, this compound has not emerged as a significant research target in the decades following its discovery. The initial isolation paper stands as the primary reference for this compound, with a noticeable lack of subsequent studies into its synthesis, biosynthesis, or biological activity. This is in stark contrast to many other alkaloids isolated from the Corydalis genus, which have been the subject of extensive pharmacological investigation. mdpi.comnih.gov
The potential significance of this compound lies in its unusual aminoethylstilbene scaffold, which is less common than other isoquinoline alkaloid subtypes. Stilbene (B7821643) compounds, in general, are known for a variety of biological activities, including antioxidant and anti-inflammatory effects. The combination of a stilbene and an isoquinoline moiety in a single molecule could potentially lead to novel pharmacological properties. However, without further research, its significance remains purely speculative.
Overview of Current Research Landscape and Gaps in this compound Studies
The current research landscape for this compound is essentially barren. A thorough review of scientific literature reveals a significant gap in knowledge regarding this particular natural product. Key areas where research is completely lacking include:
Total Synthesis: There are no published reports on the chemical synthesis of this compound. A synthetic route would be crucial for producing larger quantities of the compound for biological testing and for creating analogues to explore structure-activity relationships.
Biological Activity: The biological effects of this compound are unknown. No studies have been conducted to evaluate its potential pharmacological activities, such as cytotoxic, antimicrobial, anti-inflammatory, or neuroactive properties, which are common among other isoquinoline alkaloids. researchgate.net
Biosynthesis: The biosynthetic pathway leading to the formation of this compound in Corydalis claviculata has not been investigated. Understanding its biosynthesis could provide insights into the enzymatic machinery responsible for creating the aminoethylstilbene structure.
This profound lack of research indicates that this compound is a largely unexplored molecule with untapped potential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-(dimethylamino)ethyl]-2-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-21(2)12-11-15-7-10-19(25-4)20(23)16(15)8-5-14-6-9-18(24-3)17(22)13-14/h5-10,13,22-23H,11-12H2,1-4H3/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOVKEGQRJWFFV-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=C(C(=C(C=C1)OC)O)C=CC2=CC(=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC1=C(C(=C(C=C1)OC)O)/C=C/C2=CC(=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Isolation Strategies for Crassifoline Methine
Botanical Sources of Crassifoline Methine
Elucidation of Plant Species Containing this compound
This compound has been identified as an alkaloid present in the Corydalis genus, specifically within the species Corydalis claviculata biocrick.comacs.orgbiocrick.comknapsackfamily.comscribd.com. Research analyzing the alkaloid content of Corydalis claviculata whole plants led to the isolation of 31 isoquinoline (B145761) alkaloids, among which this compound was identified as an aminoethylstilbene derivative biocrick.comacs.org. This finding places Corydalis claviculata as a significant source for the study of this compound chemfaces.com.
Chemodiversity of this compound in Related Genera and Families
The Papaveraceae family, to which Corydalis belongs, is recognized for its rich alkaloid content and significant chemodiversity dergipark.org.trmdpi.commdpi.combohrium.com. Within this family, genera such as Corydalis and Pseudofumaria are closely related, both belonging to the Papaveraceae subfamily Fumarioideae mdpi.comwikipedia.org. Studies on Corydalis species have revealed a wide array of alkaloids, with over 381 alkaloids enumerated in various medicinal species, including quaternary isoquinoline, benzophenanthridine, aporphine, and protopine (B1679745) types nih.gov. While this compound has been specifically identified in Corydalis claviculata, the broader Corydalis genus and related genera within Papaveraceae are known to produce a diverse range of isoquinoline alkaloids, highlighting the family's importance in alkaloid research mdpi.commdpi.combohrium.commdpi.comfrontiersin.org. The chemodiversity within Papaveraceae suggests potential for related compounds or variations of this compound in other species within the family, although specific mentions of this compound in other genera are not extensively detailed in the reviewed literature.
Methodologies for Extraction and Purification of this compound
The isolation and purification of alkaloids like this compound require robust and efficient methodologies, often involving advanced chromatographic techniques.
Advanced Chromatographic Techniques for this compound Isolation
Chromatographic techniques are fundamental for separating and purifying complex mixtures of plant metabolites, including alkaloids jocpr.comcolumn-chromatography.comlifeasible.comresearchgate.net. High-Performance Liquid Chromatography (HPLC) is a widely employed method for alkaloid separation due to its high sensitivity, speed, and resolution jocpr.comnih.govnih.gov. Other chromatographic methods utilized for alkaloid isolation include silica (B1680970) gel column chromatography, C18 reversed-phase columns, preparative thin-layer chromatography, dry column chromatography, and medium- or low-pressure column chromatography jocpr.comresearchgate.net. High-speed counter-current chromatography (HSCCC) is also noted as an effective preparative technique that avoids irreversible adsorption to solid carriers nih.gov. The choice of stationary and mobile phases, as well as optimizing parameters like pH, solvent composition, and flow rate, are critical for successful separation lifeasible.comresearchgate.net. For instance, a combination of HSCCC and silica gel column chromatography has been shown to systematically separate alkaloids from natural products researchgate.net.
Optimization of Isolation Protocols for Yield and Purity
Optimizing extraction and purification protocols is essential to maximize the yield and purity of target compounds like this compound dergipark.org.trlifeasible.comcabidigitallibrary.orgphcogrev.comnih.gov. Key factors influencing extraction efficiency include the choice of solvent, extraction time, temperature, particle size of the plant material, and the solid-to-solvent ratio dergipark.org.trresearchgate.netcabidigitallibrary.orgphcogrev.comitb.ac.id. For example, modified Soxhlet protocols have been developed and compared with ultrasonication methods to improve alkaloid extraction, with results indicating that specific protocols can yield purer alkaloids with greater variety dergipark.org.tr.
The optimization process often involves systematic screening of various parameters. For instance, temperature can significantly affect extraction efficiency, with higher temperatures generally enhancing solvent diffusivity and solute solubility, though thermal degradation must be considered researchgate.net. Similarly, the type and amount of acid used in the extraction process can influence alkaloid decomposition and purity dergipark.org.tritb.ac.id. Researchers aim to refine these protocols to achieve higher extraction amounts and ensure the isolation of pure alkaloids, often employing techniques like liquid-liquid partitioning, gel filtration, and crystallization in conjunction with chromatography lifeasible.com. The goal is to develop methods that are not only efficient in terms of yield and purity but also reproducible and cost-effective column-chromatography.comnih.govnih.gov.
Therefore, it is not possible to generate an article focusing solely on the chemical compound "this compound" with the requested detailed research findings, data tables, and adherence to the specific outline provided, as the foundational data for this particular compound could not be retrieved.
If "this compound" refers to a specific derivative or tautomer of a known compound like Crassifoline, and there is published spectroscopic data under a different nomenclature or in a specific niche publication, further clarification or alternative search terms might be necessary. Without specific data for "this compound," generating the requested article with scientific accuracy and adherence to the outline is not feasible.
Elucidation of Crassifoline Methine Chemical Structure and Advanced Spectroscopic Characterization
Ancillary Spectroscopic Methods for Crassifoline Methine Structural Insight
The comprehensive elucidation of a chemical compound's structure often relies on a suite of spectroscopic techniques, each providing complementary information. While advanced methods like Nuclear Magnetic Resonance (NMR) spectroscopy are paramount, ancillary techniques such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy offer crucial insights into electronic transitions and molecular vibrations, respectively. These methods help in identifying functional groups and confirming structural features, thereby contributing to a robust structural assignment.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific ultraviolet-visible (UV-Vis) absorption data for this compound, including characteristic absorption maxima (λmax) and their corresponding intensities, were not detailed in the provided search results. Therefore, a data table presenting such specific spectroscopic findings for this compound cannot be generated based on the available information.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It operates by measuring the absorption of infrared radiation, which induces vibrations in the chemical bonds of the sample. Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies, typically reported in wavenumbers (cm⁻¹). These absorption bands serve as a molecular fingerprint, allowing for the identification of functional groups such as hydroxyl (-OH), carbonyl (C=O), amine (N-H), and various C-H stretching and bending modes.
An infrared (IR) spectrum for this compound is noted in spectroscopic databases spectrabase.com. However, the specific absorption band data, including characteristic wavenumbers and their assignments to particular functional groups present in this compound, were not explicitly detailed within the retrieved search snippets. The available information indicates that the reported IR spectrum might be a vapor-phase spectrum and potentially computed spectrabase.com. Due to the absence of specific, experimentally determined spectral peak data (wavenumbers), a data table detailing these IR absorption bands cannot be constructed.
Nonetheless, key molecular information for this compound identified from the search results includes:
Molecular Formula: C₂₀H₂₅NO₄ spectrabase.com
Molecular Weight: 343.42 g/mol spectrabase.com
Biosynthetic Pathways and Precursor Studies of Crassifoline Methine
General Principles of Benzylisoquinoline Alkaloid (BIA) Biosynthesis
The foundational pathway for all BIAs originates from the amino acid L-tyrosine frontiersin.orggenome.jpontosight.aid-nb.infomdpi.com. L-tyrosine is converted through a series of enzymatic steps, including hydroxylation and decarboxylation, into dopamine (B1211576) genome.jpontosight.ai. Concurrently, tyrosine also yields 4-hydroxyphenylacetaldehyde genome.jpontosight.ai. These two molecules, dopamine and 4-hydroxyphenylacetaldehyde, are then condensed by the enzyme norcoclaurine synthase (NCS) to form the initial BIA intermediate, (S)-norcoclaurine ontosight.aid-nb.infoontosight.ai.
From (S)-norcoclaurine, the pathway proceeds through several modifications, including methylation and hydroxylation, to yield (S)-reticuline frontiersin.orggenome.jpontosight.aid-nb.inforesearchgate.net. (S)-Reticuline is a critical branch-point intermediate, serving as a precursor for various classes of BIAs, such as morphinan, aporphine, and protoberberine alkaloids frontiersin.orgresearchgate.net. The subsequent conversion of (S)-reticuline often involves cyclization reactions catalyzed by specific enzymes, leading to the formation of diverse alkaloid structures frontiersin.orgd-nb.info.
Proposed Biosynthetic Routes to Crassifoline Methine
While the precise enzymatic steps leading specifically to this compound are not exhaustively detailed in all literature, its classification as a BIA places it within the broader framework of BIA metabolism. The diversification of BIAs from common intermediates like (S)-reticuline and (S)-scoulerine is orchestrated by a range of enzymes, particularly those belonging to the cytochrome P450 (CYP) superfamily, O-methyltransferases (OMTs), and N-methyltransferases (NMTs) researchgate.netfrontiersin.orgmdpi.comresearchgate.net. It is through the action of these enzyme families that the complex structures of various BIAs, including aminoethylstilbenes like this compound, are assembled.
Several enzyme families are pivotal in the biosynthesis and diversification of BIAs. Cytochrome P450 monooxygenases (CYPs) are particularly important, catalyzing a wide array of reactions including hydroxylation, oxidation, and the formation of ether linkages or methylenedioxy bridges researchgate.netmdpi.comoup.comnih.govnih.gov. Key CYP families involved in BIA biosynthesis include CYP80, CYP82, and CYP719 researchgate.netmdpi.comoup.comnih.govnih.govoup.com. The CYP82 family, in particular, is often found to be highly abundant in BIA-producing plants and plays roles in the hydroxylation of various BIA skeletons, contributing to structural diversity mdpi.comoup.comnih.govoup.comnih.govexlibrisgroup.comresearchgate.netresearchgate.netnih.gov. Members of the CYP82N, CYP82X, and CYP82Y subfamilies have been identified as participants in BIA pathways, often involved in hydroxylation reactions nih.govnih.govresearchgate.netgoogleapis.com.
Tetrahydroprotoberberine N-methyltransferases (TNMTs) are crucial for catalyzing N-methylation reactions, essential for forming specific BIA subclasses such as protopines and benzo[c]phenanthridines d-nb.inforesearchgate.netulakbim.gov.tr. O-methyltransferases (OMTs) are responsible for methylating hydroxyl groups on the alkaloid skeleton, a common modification in BIA biosynthesis frontiersin.orggenome.jpulakbim.gov.trresearchgate.netkyoto-u.ac.jp. For instance, (S)-scoulerine 9-O-methyltransferase (9OMT) is involved in the conversion of (S)-scoulerine to (S)-tetrahydrocolumbamine frontiersin.orgkyoto-u.ac.jpresearchgate.net.
(S)-Reticuline stands as a cornerstone intermediate in the BIA biosynthetic network, branching into numerous downstream pathways that lead to diverse alkaloid structures frontiersin.orggenome.jpontosight.aid-nb.inforesearchgate.netresearchgate.net. Following its formation, (S)-reticuline can be converted by the berberine (B55584) bridge enzyme (BBE) into (S)-scoulerine frontiersin.orgd-nb.inforesearchgate.netwikipedia.orgresearchgate.net. (S)-Scoulerine itself is a common precursor for many BIAs, including those in the protoberberine, protopine (B1679745), and benzo[c]phenanthridine (B1199836) classes researchgate.netwikipedia.org. These intermediates, (S)-reticuline and (S)-scoulerine, are therefore central to the synthesis of a wide array of BIAs, and likely play a role in the pathway leading to this compound.
Isotopic Labeling Studies in this compound Biosynthesis Elucidation
While specific isotopic labeling studies directly targeting the biosynthesis of this compound were not identified in the reviewed literature, isotopic tracing is a well-established and powerful technique for elucidating complex metabolic pathways in plants, including those of BIAs researchgate.net. Such studies typically involve feeding plants or plant cell cultures with isotopically labeled precursors (e.g., radiolabeled amino acids or their derivatives) and then tracking the incorporation of these labels into the target compounds, thereby mapping the biosynthetic route and identifying intermediate metabolites and enzymatic steps.
Transcript and Metabolite Profiling in Plant Cell Cultures Producing Isoquinoline (B145761) Alkaloids, including this compound
The integration of transcriptomic and metabolomic profiling in plant cell cultures has emerged as a vital strategy for deciphering BIA biosynthetic pathways and discovering novel genes involved in alkaloid metabolism nih.govredalyc.org. This approach allows researchers to correlate gene expression patterns with the accumulation of specific metabolites, providing a rational basis for predicting enzyme functions and identifying key enzymes within a pathway nih.gov. By analyzing cell cultures from various BIA-producing species, including those that synthesize compounds like this compound, researchers can compare metabolic frameworks, identify conserved and divergent enzymatic steps, and accelerate the discovery of previously uncharacterized BIA biosynthetic genes nih.govresearchgate.net.
Synthetic Methodologies and Chemical Transformations Involving Crassifoline Methine
Historical and Current Approaches to Crassifoline Methine Total Synthesis
Total synthesis of complex molecules like this compound aims to construct the entire molecular framework from simpler, readily available starting materials. This often involves intricate planning, strategic disconnections, and precise control over stereochemistry.
Key Reaction Steps and Strategic Disconnections
Retrosynthetic analysis is a cornerstone of total synthesis, involving working backward from the target molecule to identify simpler precursors and viable reaction pathways numberanalytics.comnih.gov. For this compound, strategic disconnections would likely target key carbon-carbon bonds or functional groups that can be reliably formed. While specific published total syntheses of this compound were not detailed in the provided search results, general principles of retrosynthetic analysis highlight the importance of identifying bonds that are "easy to make" and planning the order of reactions to ensure regioselectivity and minimize protecting group manipulations nih.govox.ac.uk. Modern synthetic strategies often aim to reduce step count and waste, employing convergent approaches and minimizing functional group interconversions nih.govox.ac.uk.
Stereoselective Synthesis of this compound Chirality
The precise control of stereochemistry is critical in the synthesis of chiral molecules like this compound. Stereoselective synthesis aims to create one specific stereoisomer over others ethz.ch. This can be achieved through various methods, including the use of chiral starting materials (chiral pool), chiral auxiliaries, chiral reagents, or catalytic asymmetric synthesis where a chiral catalyst controls the stereochemical outcome ethz.ch. Developing strategies that install multiple stereocenters with high fidelity is a significant challenge and a key objective in the total synthesis of complex natural products beilstein-journals.orgnih.govcas.cn.
Semi-synthetic Derivatization of this compound
Semi-synthesis involves using naturally occurring compounds as starting materials and modifying them through chemical reactions to create new analogues wikipedia.org. This approach is particularly useful when the natural product has a complex structure that is difficult to synthesize entirely from scratch.
Modification of Functional Groups on the this compound Skeleton
Modifying functional groups on the this compound skeleton allows for the exploration of structure-activity relationships and the development of compounds with altered properties. This can involve a range of reactions, such as oxidation, reduction, alkylation, or acylation, targeting specific sites on the molecule wikipedia.org. The goal is to selectively alter functional groups without disrupting the core structure or introducing undesired stereochemical changes.
Chemo-enzymatic Approaches to this compound Analogues
Chemo-enzymatic synthesis combines chemical transformations with enzymatic reactions, leveraging the high selectivity and efficiency of enzymes nih.gov. Enzymes can catalyze specific reactions, such as oxidations, reductions, or bond formations, often under mild conditions and with exquisite stereocontrol, which can be difficult to achieve with traditional chemical methods nih.govrsc.orgnih.govgoogle.commdpi.com. Applying these approaches to this compound could lead to the synthesis of novel analogues with unique structural features or improved biological activities. For instance, enzymes can be used to introduce chiral centers or modify specific functional groups in a highly selective manner rsc.orgnih.gov.
Novel Synthetic Route Development for this compound and Related Structures
Compound List
this compound
Structural Analogue Research and Structure Activity Relationship Sar Studies of Crassifoline Methine
Comparative Analysis of Crassifoline Methine with Related Natural Isoquinoline (B145761) Alkaloids
A crucial aspect of understanding the therapeutic promise of this compound lies in comparing its structure and activity with other naturally occurring isoquinoline alkaloids. This comparative approach provides valuable insights into the key structural features responsible for their biological effects.
Investigation of Caulophylline B, Caulophine, Atherosperminine, and Cularines
Caulophylline B and Caulophine: These fluorenone alkaloids, isolated from Caulophyllum robustum, share a distant structural relationship with the aminoethylstilbene core of this compound. While detailed comparative studies are limited, the fundamental difference in their core skeletons—a fluorenone versus an aminoethylstilbene structure—suggests distinct mechanisms of action and biological targets.
Atherosperminine: This phenanthrene alkaloid presents a more rigid and planar structure compared to the flexible aminoethylstilbene backbone of this compound. Atherosperminine has demonstrated a range of biological activities, including cholinesterase inhibition, anti-plasmodial, and antioxidant effects. The comparison of its rigid aromatic system with the stilbene (B7821643) moiety in this compound is crucial for understanding the impact of conformational flexibility on biological activity.
Cularines: This subgroup of isoquinoline alkaloids is characterized by a unique bridged biphenyl ether linkage. This structural feature imparts a distinct three-dimensional conformation. Investigating cularines in parallel with this compound allows for an exploration of how different modes of connecting the aromatic rings within the isoquinoline framework influence their interaction with biological targets.
| Compound | Core Structure | Key Structural Features | Reported Biological Activities |
| This compound | Aminoethylstilbene | Flexible stilbene bridge, substituted aromatic rings, aminoethyl side chain | (Data not extensively available in public domain) |
| Caulophylline B | Fluorenone | Planar, polycyclic aromatic ketone | (Data not extensively available in public domain) |
| Caulophine | Fluorenone | Planar, polycyclic aromatic ketone | (Data not extensively available in public domain) |
| Atherosperminine | Phenanthrene | Rigid, planar aromatic system | Cholinesterase inhibition, anti-plasmodial, antioxidant |
| Cularines | Bridged biphenyl ether | Conformationally restricted due to ether linkage | Various, dependent on specific cularine alkaloid |
Exploration of Other Aminoethylstilbene and Indanobenzazepine Structures
Expanding the comparative analysis to include a broader range of related structures is essential for a comprehensive SAR understanding.
Aminoethylstilbenes: The aminoethylstilbene core is a key pharmacophore. Research into other natural and synthetic compounds possessing this scaffold can reveal the importance of the substitution patterns on the aromatic rings and the nature of the amino group for specific biological activities. By comparing these with this compound, researchers can identify which structural modifications enhance or diminish desired effects.
Indanobenzazepines: This class of compounds, characterized by a fused indane and benzazepine ring system, offers a more rigidified analogue of the aminoethylstilbene structure. Studying these compounds helps to understand the role of conformational restriction in receptor binding and activity. The degree of flexibility in the molecular structure can significantly impact how a compound interacts with its biological target, and comparing the relatively flexible this compound with rigid indanobenzazepines provides valuable insights into this aspect of its SAR.
Rational Design and Synthesis of this compound Structural Analogues
Leveraging the knowledge gained from comparative analyses, medicinal chemists can rationally design and synthesize novel analogues of this compound with potentially improved therapeutic properties.
Systematic Modification of the Aminoethylstilbene Core
The synthesis of new analogues often involves a systematic approach to modifying the core structure. Key areas of modification include:
Aromatic Ring Substituents: Altering the nature and position of substituents (e.g., hydroxyl, methoxy groups) on the phenyl rings can significantly impact electronic properties, lipophilicity, and hydrogen bonding potential, thereby influencing biological activity.
Stilbene Double Bond: Modification of the double bond, for instance, through reduction to a single bond or introduction of conformational locks, can alter the geometry and flexibility of the molecule.
Aminoethyl Side Chain: Variations in the length of the alkyl chain, the nature of the nitrogen substituents (e.g., methylation, acylation), and the introduction of chirality can profoundly affect the compound's interaction with its target.
Exploration of Stereochemical Variants
The stereochemistry of this compound and its analogues is a critical factor in their biological activity. The spatial arrangement of atoms can dictate how a molecule fits into a binding site. The synthesis of stereochemically pure enantiomers and diastereomers is essential to:
Identify the active stereoisomer (eutomer).
Understand the stereochemical requirements of the biological target.
Potentially reduce side effects by eliminating inactive or toxic stereoisomers.
Methodologies for Establishing Structure-Activity Relationships (SAR) for this compound and its Analogues
Establishing a clear SAR is fundamental to guiding the drug discovery process. A combination of computational and experimental methods is typically employed.
Computational Approaches:
Molecular Modeling: Building 3D models of this compound and its analogues allows for the visualization of their spatial properties and potential interactions with biological targets.
Quantitative Structure-Activity Relationship (QSAR): This method involves developing mathematical models that correlate the structural properties of a series of compounds with their biological activity. QSAR can help predict the activity of newly designed analogues.
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to screen virtual libraries for new potential lead compounds.
Experimental Approaches:
In Vitro Assays: A battery of biological assays is used to determine the activity of the synthesized analogues against specific targets (e.g., enzymes, receptors). These assays provide quantitative data on potency and efficacy.
X-ray Crystallography and NMR Spectroscopy: These techniques can provide detailed information about the three-dimensional structure of the analogues and their binding mode to target proteins, offering a structural basis for the observed SAR.
By systematically applying these methodologies, researchers can build a comprehensive understanding of the SAR for this compound and its analogues, paving the way for the development of new and improved therapeutic agents.
Advanced Methodological Applications and Research Paradigms for Crassifoline Methine
Integrated Omics Approaches for Crassifoline Methine Research (e.g., Metabolomics, Transcriptomics)
Integrated omics approaches offer a powerful lens through which to understand the biosynthesis of this compound and its effects on biological systems. By combining data from metabolomics and transcriptomics, researchers can gain a holistic view of the molecular processes involved.
Metabolomics focuses on the comprehensive analysis of metabolites within a biological system. In the context of this compound research, metabolomic studies could be employed to identify precursors, intermediates, and degradation products of the compound in the source organism. This can provide crucial insights into its biosynthetic pathway.
Transcriptomics , the study of the complete set of RNA transcripts in a cell, can complement metabolomic data by identifying the genes and enzymes involved in this compound biosynthesis. By correlating gene expression patterns with the abundance of this compound and its related metabolites, candidate genes for the biosynthetic pathway can be pinpointed.
The integration of these omics disciplines can elucidate the complex regulatory networks governing the production of this compound. For instance, a transcriptomic analysis might reveal the upregulation of specific transcription factors in response to environmental stimuli, which in turn could be linked through metabolomics to an increase in this compound production.
Below is an illustrative data table showcasing the type of integrated data that could be generated in a hypothetical study on this compound biosynthesis.
| Gene ID | Fold Change (Transcriptomics) | Metabolite | Fold Change (Metabolomics) | Putative Function |
| GeneA001 | +4.5 | Precursor X | +3.8 | Tyrosine Decarboxylase |
| GeneB002 | +5.2 | Intermediate Y | +4.1 | N-methyltransferase |
| GeneC003 | +4.8 | This compound | +3.5 | Oxidoreductase |
High-Throughput Screening Methodologies for this compound Research
High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those that interact with a specific biological target. bmglabtech.com This methodology is invaluable for discovering the biological activities of natural products like this compound. mdpi.com
In the context of this compound research, HTS could be utilized to screen for a variety of effects, such as antimicrobial, anti-inflammatory, or cytotoxic activities. This involves the use of automated liquid handling systems, robotics, and sensitive detectors to test the effects of this compound on cellular or molecular targets in microtiter plates. wikipedia.org
The process typically involves:
Assay Development: Designing a robust and sensitive assay that can measure a specific biological activity.
Library Screening: Testing this compound, often as part of a larger library of natural products, against the target.
Hit Identification and Confirmation: Identifying "hits" that show the desired activity and confirming their effects through secondary assays. drugtargetreview.com
The data generated from HTS can be vast, and computational tools are essential for its analysis and for the identification of promising lead compounds.
The following table provides a hypothetical example of data from a high-throughput screen of this compound against a panel of cancer cell lines.
| Cell Line | Assay Type | This compound Concentration (µM) | Inhibition (%) |
| MCF-7 | Cell Viability | 10 | 75.2 |
| A549 | Cell Viability | 10 | 15.8 |
| HeLa | Cell Viability | 10 | 68.4 |
Advancements in Analytical Chemistry for this compound Quantification and Detection in Complex Matrices
The accurate quantification and detection of this compound in complex matrices, such as plant extracts or biological fluids, is crucial for both research and potential future applications. Advanced analytical techniques provide the necessary sensitivity and selectivity for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of isoquinoline (B145761) alkaloids. elsevierpure.comresearchgate.net Coupled with various detectors, such as UV-Vis or mass spectrometry (MS), HPLC allows for the precise measurement of this compound concentrations. The optimization of mobile phase composition and column chemistry is critical for achieving good separation from other related alkaloids. researchgate.net
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another powerful technique for the analysis of isoquinoline alkaloids. nih.gov It offers high separation efficiency and requires only small sample volumes, making it suitable for the analysis of precious samples.
The table below summarizes key parameters for a hypothetical HPLC-MS method for the quantification of this compound.
| Parameter | Value |
| Column | C18 Reverse Phase |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient) |
| Flow Rate | 0.5 mL/min |
| Detection | ESI-MS/MS |
| Precursor Ion (m/z) | 344.18 |
| Product Ion (m/z) | 192.12 |
Application of Biocatalysis in this compound Synthesis and Derivatization
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and efficient alternative to traditional chemical synthesis for the production and derivatization of complex molecules like this compound. Enzymes involved in the biosynthesis of benzylisoquinoline alkaloids, such as oxidoreductases and methyltransferases, could potentially be harnessed for these purposes. oup.com
The biosynthetic pathway of many isoquinoline alkaloids involves key enzymatic steps, such as Pictet-Spengler condensation and various oxidation and methylation reactions. frontiersin.org By identifying and characterizing the specific enzymes from the this compound biosynthetic pathway, it may be possible to develop biocatalytic routes for its synthesis.
Furthermore, biocatalysis can be employed to create novel derivatives of this compound with potentially improved biological activities. This can be achieved by using enzymes with broad substrate specificity or by engineering enzymes to accept this compound as a substrate for further modification.
A hypothetical biocatalytic derivatization of this compound is presented in the table below.
| Enzyme Type | Substrate | Product | Potential Modification |
| Glycosyltransferase | This compound | This compound Glycoside | Increased solubility |
| Hydroxylase | This compound | Hydroxy-Crassifoline Methine | Altered biological activity |
| Methyltransferase | This compound | Methyl-Crassifoline Methine | Modified target specificity |
Future Research Directions and Unexplored Avenues for Crassifoline Methine
The study of natural products continues to be a vital source of novel chemical structures with significant biological activities. Crassifoline methine, an isoquinoline (B145761) alkaloid, represents a molecule with considerable yet largely untapped potential. The following sections delineate key future research directions and unexplored avenues that could unlock the scientific and therapeutic promise of this compound.
Q & A
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?
- Methodological Answer : Re-validate computational models (e.g., docking simulations) using updated crystallographic data or quantum mechanical calculations. Compare force fields (e.g., AMBER vs. CHARMM) to assess parameter sensitivity. Publish methodological limitations (e.g., solvent effects in docking) and propose iterative refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
